Methyl 2-methyl-3-(4-nitrophenyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-methyl-3-(4-nitrophenyl)prop-2-enoate is an organic compound with the molecular formula C11H11NO4 It is a derivative of cinnamic acid, where the phenyl ring is substituted with a nitro group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-methyl-3-(4-nitrophenyl)prop-2-enoate can be synthesized through the esterification of 4-nitrocinnamic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-3-(4-nitrophenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The double bond in the compound can be hydrogenated to form the corresponding saturated ester.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Methyl 2-methyl-3-(4-aminophenyl)prop-2-enoate.
Reduction: Methyl 2-methyl-3-(4-nitrophenyl)propanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-methyl-3-(4-nitrophenyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its nitro group, which can be reduced to an amino group.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of dyes and pigments due to its conjugated system, which imparts color.
Mechanism of Action
The mechanism of action of methyl 2-methyl-3-(4-nitrophenyl)prop-2-enoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in further biochemical reactions. The compound’s conjugated system allows it to interact with enzymes and receptors, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(4-nitrophenyl)prop-2-enoate: Similar structure but lacks the methyl group on the double bond.
Methyl (2E)-3-(4-methoxyphenyl)prop-2-enoate: Contains a methoxy group instead of a nitro group.
Methyl (2E)-3-(2-nitrophenyl)prop-2-enoate: Nitro group is positioned ortho to the double bond.
Uniqueness
Methyl 2-methyl-3-(4-nitrophenyl)prop-2-enoate is unique due to the presence of both a nitro group and a methyl group on the double bond. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations.
Properties
CAS No. |
40277-76-7 |
---|---|
Molecular Formula |
C11H11NO4 |
Molecular Weight |
221.21 g/mol |
IUPAC Name |
methyl 2-methyl-3-(4-nitrophenyl)prop-2-enoate |
InChI |
InChI=1S/C11H11NO4/c1-8(11(13)16-2)7-9-3-5-10(6-4-9)12(14)15/h3-7H,1-2H3 |
InChI Key |
PSKQMOVEPBBTCO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.